5-Methyl-1-(p-tolyl)-1h-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-methyl-1-(4-methylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-9(2)11(12)7-13-14/h3-7H,12H2,1-2H3 |
InChI Key |
ZDZNSBXDSMSQNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)C |
Origin of Product |
United States |
Table of Chemical Compounds
Historical and Modern Synthetic Pathways to 5-Methyl-1-(p-tolyl)-1H-pyrazol-4-amine and its Core Pyrazole (B372694) Scaffold
The construction of the 1,5-disubstituted pyrazole ring is the foundational step in synthesizing the target molecule. This is typically followed by functionalization at the 4-position to introduce the amine group.
Cyclocondensation Reactions in Pyrazole Ring Formation
The most classical and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov For the synthesis of the 5-methyl-1-(p-tolyl)pyrazole core, the logical precursors are p-tolylhydrazine and a derivative of acetoacetic acid, such as ethyl acetoacetate (B1235776).
The reaction proceeds by the initial condensation of p-tolylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction, which determines whether the methyl group is at the C3 or C5 position, is influenced by the reaction conditions and the nature of the substituents on both reactants. Typically, the reaction of an unsymmetrical β-diketone with a substituted hydrazine yields a mixture of regioisomers. However, using a β-keto ester like ethyl acetoacetate with p-tolylhydrazine generally favors the formation of the 1-aryl-5-methyl-pyrazolone intermediate.
Table 1: Key Reactants in Knorr Synthesis for the Pyrazole Core
| Reactant A | Reactant B | Resulting Core Structure |
|---|---|---|
| p-Tolylhydrazine | Ethyl acetoacetate | 3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one |
This pyrazolone (B3327878) can then be further functionalized to achieve the desired substitution pattern, although direct routes to the 5-methyl isomer are also established. mdpi.com
Precursor Chemistry and Strategic Functional Group Interconversions Leading to the Amine Moiety
Direct introduction of an amino group at the C4 position of a pre-formed pyrazole ring via cyclocondensation is not a standard approach. Therefore, the synthesis of this compound typically relies on the functionalization of a 5-methyl-1-(p-tolyl)-1H-pyrazole intermediate. The most common strategy involves the introduction of a nitro group at the 4-position, followed by its reduction to the desired amine.
Nitration: The pyrazole ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions. Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to favor mono-nitration at the C4 position.
Reduction: The resulting 4-nitro-5-methyl-1-(p-tolyl)-1H-pyrazole can then be reduced to the corresponding 4-amino derivative. A variety of reducing agents are effective for this transformation, offering different levels of chemoselectivity and milder reaction conditions. Common methods include:
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. wikipedia.org
Metal-acid systems, such as tin (II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH). wikipedia.org
An alternative, though less common, pathway involves the synthesis of a 4-halopyrazole (e.g., 4-bromo-5-methyl-1-(p-tolyl)-1H-pyrazole) followed by a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) to introduce the amine group. researchgate.net
Catalytic Approaches in the Synthesis of the Chemical Compound and its Derivatives
Catalysis plays a pivotal role in both the formation of the pyrazole ring and its subsequent functionalization.
Acid/Base Catalysis in Cyclocondensation: The Knorr pyrazole synthesis is often catalyzed by acids (like acetic acid or hydrochloric acid) or bases (like piperidine (B6355638) or sodium ethoxide) to facilitate the condensation and dehydration steps. nih.govmdpi.com
Transition-Metal Catalysis:
Reduction of Nitro Group: As mentioned, transition metals like Palladium (Pd), Platinum (Pt), and Nickel (Ni) are highly efficient catalysts for the hydrogenation of the nitro group to an amine. wikipedia.org
Cross-Coupling Reactions: If a 4-halopyrazole precursor is used, palladium or copper catalysts are essential for modern amination reactions. For instance, Pd(dba)₂ and Cu(I) catalysts have been shown to be effective in the amination of 4-halopyrazoles, with the choice of catalyst depending on the nature of the amine. researchgate.net These methods allow for the formation of C-N bonds under relatively mild conditions.
Advanced Synthetic Strategies and Process Optimization
In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, sustainable, and environmentally benign processes. These principles have been applied to the synthesis of pyrazole derivatives, offering significant advantages over traditional methods.
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of pyrazole synthesis, this has led to several innovations:
Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. Modern approaches explore the use of water, ethanol, or deep eutectic solvents as more environmentally friendly alternatives. nih.gov For example, multicomponent reactions in aqueous media, sometimes facilitated by catalysts, have been developed for the synthesis of pyrazolone compounds. nih.gov
Catalyst Reusability: The development of heterogeneous or magnetically separable catalysts allows for easy recovery and reuse, reducing waste and cost. rsc.org For instance, tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles have been used as a green, magnetically separable catalyst for the synthesis of 5-amino-pyrazole-4-carbonitriles. rsc.org
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Pyrazoles
| Feature | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Solvent | Often volatile organic compounds (VOCs) | Water, Ethanol, Deep Eutectic Solvents, Solvent-free |
| Catalyst | Homogeneous, often non-recoverable | Heterogeneous, magnetically separable, reusable |
| Energy | Conventional heating (reflux) | Microwave, Ultrasound, Mechanochemistry |
| Waste | Higher waste generation | Reduced waste, higher atom economy |
Microwave, Ultrasound, and Mechanochemical-Assisted Synthesis
To accelerate reaction rates, improve yields, and often enable reactions under milder conditions, alternative energy sources are increasingly utilized.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly and efficiently heat reaction mixtures. researchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives, including aminopyrazoles, significantly reducing reaction times from hours to minutes. rsc.orgmdpi.com For example, the heterocyclocondensation step in the formation of 5-aminopyrazol-4-yl ketones can be efficiently achieved using microwave heating. rsc.org
Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound waves, can promote chemical reactions by inducing acoustic cavitation. This method has been used for the rapid and efficient synthesis of pyrazolyl thiourea (B124793) derivatives and other pyrazole-centered compounds, often under catalyst- and solvent-free conditions. chemimpex.com
Mechanochemical-Assisted Synthesis: Mechanochemistry involves inducing reactions by grinding or milling solid reactants together, often in the absence of a solvent. This technique offers a highly sustainable route to chemical products. Ball milling has been employed for the three-component mechanochemical synthesis of 5-amino-pyrazole-4-carbonitriles, resulting in high yields and short reaction times. rsc.org
These advanced methodologies not only offer practical advantages in terms of efficiency but also align with the growing demand for sustainable chemical manufacturing.
Flow Chemistry and Continuous Manufacturing Potential
The adoption of flow chemistry and continuous manufacturing processes in the pharmaceutical and fine chemical industries has been driven by the numerous advantages these technologies offer over traditional batch production. ispe.org These benefits include enhanced safety, improved reaction control, higher yields, and greater scalability. While specific literature on the continuous synthesis of this compound is not extensively documented, the general principles of pyrazole synthesis in flow are well-established and can be extrapolated to this compound. mdpi.com
Continuous flow methodologies for pyrazole synthesis often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. galchimia.com For the synthesis of this compound, a potential continuous flow process could involve the reaction of p-tolylhydrazine with a suitably functionalized four-carbon building block. The use of microreactors in such a setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the yield and purity of the final product. mdpi.com Furthermore, the in-line purification and real-time analysis capabilities of modern continuous manufacturing platforms could streamline the entire production process, making it more efficient and cost-effective.
A novel flow microwave device has been developed for the synthesis of 5-amino-4-cyanopyrazoles, which are precursors to other functionalized pyrazoles. durham.ac.uk This technology combines the benefits of rapid heating from microwave irradiation with the precise control of a continuous flow system, leading to significantly reduced reaction times and increased throughput. durham.ac.uk Such a hybrid approach could potentially be adapted for the large-scale production of this compound and its derivatives.
| Parameter | Advantage in Flow Chemistry | Relevance to this compound Synthesis |
| Safety | Minimized reaction volumes and better heat dissipation reduce the risk of thermal runaways. | The synthesis of pyrazoles can be exothermic; flow chemistry offers a safer alternative to large-scale batch reactions. |
| Control | Precise control over temperature, pressure, and stoichiometry. | Allows for fine-tuning of the reaction conditions to maximize the yield and regioselectivity of the desired isomer. |
| Scalability | Seamless scaling from laboratory to production scale by extending the operation time. | Facilitates the production of larger quantities of the compound for further research or commercial applications. |
| Efficiency | Integration of reaction, work-up, and purification steps. | Reduces manual handling and overall processing time, leading to a more streamlined and economical manufacturing process. |
Derivatization and Functionalization Reactions of this compound
The presence of a primary amine group, a substituted pyrazole ring, and a p-tolyl substituent makes this compound a versatile scaffold for a wide range of chemical modifications. These derivatization and functionalization reactions allow for the systematic exploration of its chemical space and the development of new molecules with tailored properties.
Reactivity of the Primary Amine Group
The primary amine group at the 4-position of the pyrazole ring is a key site for derivatization, allowing for the introduction of a variety of functional groups through well-established chemical transformations.
The primary amine of this compound is expected to readily undergo acylation reactions with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. osi.lvresearchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org Similarly, sulfonylation with sulfonyl chlorides in the presence of a base would yield the corresponding sulfonamides. researchgate.net The reactivity of the amine group in these transformations is influenced by the electronic properties of the pyrazole ring and its substituents.
| Reagent | Product Type | General Reaction Conditions |
| Acetyl chloride | N-(5-Methyl-1-(p-tolyl)-1H-pyrazol-4-yl)acetamide | Inert solvent, base (e.g., pyridine, triethylamine) |
| Benzoyl chloride | N-(5-Methyl-1-(p-tolyl)-1H-pyrazol-4-yl)benzamide | Inert solvent, base (e.g., pyridine, triethylamine) |
| p-Toluenesulfonyl chloride | N-(5-Methyl-1-(p-tolyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | Inert solvent, base (e.g., pyridine, triethylamine) |
N-alkylation of the primary amine can be achieved through various methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. acs.org A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the corresponding secondary or tertiary amine. ineosopen.orgresearchgate.net This method offers a high degree of control and is widely used for the synthesis of substituted amines. researchgate.net
The primary amine group of this compound can readily condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govencyclopedia.pub This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. acs.org The resulting Schiff bases are versatile intermediates that can be further modified or used as ligands in coordination chemistry. mdpi.comekb.eg
| Carbonyl Compound | Product Type | General Reaction Conditions |
| Benzaldehyde | (E)-N-(benzylidene)-5-methyl-1-(p-tolyl)-1H-pyrazol-4-amine | Acid catalyst, removal of water |
| Acetone | (E)-N-(propan-2-ylidene)-5-methyl-1-(p-tolyl)-1H-pyrazol-4-amine | Acid catalyst, removal of water |
| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-5-methyl-1-(p-tolyl)-1H-pyrazol-4-amine | Acid catalyst, removal of water |
Further Functionalization of the Pyrazole Ring System and Aromatic Substituents
Beyond the reactivity of the primary amine, the pyrazole ring and the p-tolyl group offer additional sites for functionalization. The pyrazole ring is susceptible to electrophilic substitution, with the position of substitution being directed by the existing substituents. acs.org The electron-donating nature of the amine and methyl groups, and the N-aryl group would influence the regioselectivity of such reactions. researchgate.net
The p-tolyl group can also undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. libretexts.org This allows for the introduction of a wide range of functional groups onto the p-tolyl ring, further expanding the chemical diversity of derivatives of this compound.
Multi-Component Reactions Incorporating the Chemical Compound as a Building Block
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. 5-aminopyrazoles, such as this compound, are excellent candidates for MCRs due to the presence of multiple nucleophilic centers. These reactions offer a streamlined approach to generating molecular diversity and constructing complex heterocyclic scaffolds.
One common application of 5-aminopyrazoles in MCRs is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. For instance, a three-component reaction involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound like dimedone or indandione can yield highly substituted pyrazolo[3,4-b]pyridines. nih.govnih.gov These reactions are often catalyzed by an acid or base and can sometimes be promoted by ultrasound irradiation to achieve high yields in short reaction times. nih.gov
Another significant class of MCRs involving 5-aminopyrazoles is the synthesis of pyrano[2,3-c]pyrazoles. These compounds can be prepared through a four-component reaction of a hydrazine, a β-ketoester, malononitrile, and an aldehyde. While this provides the pyrazole core, pre-formed 5-aminopyrazoles can also be utilized in similar transformations.
The following table summarizes representative multi-component reactions involving 5-aminopyrazole derivatives, illustrating the potential synthetic pathways for this compound.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions | Reference(s) |
| 5-amino-3-methyl-1-phenylpyrazole | Aromatic aldehyde | Dimedone | Pyrazolo[3,4-b]quinoline | Ethanol, reflux | scirp.org |
| 5-aminopyrazole | Arylaldehyde | Indandione | Pyrazolo[3,4-b]pyridine | Ethanol, ultrasonic irradiation | nih.gov |
| 6-amino-1,3-dimethyluracil | N,N-dimethylformamide dimethyl acetal | 1-phenyl-3-(4-substituted-phenyl)-4-formyl-1H-pyrazole | Pyrimido[4,5-d]pyrimidine | [Bmim]FeCl4, 80°C | mdpi.com |
Heterocycle Annulation and Fusion Strategies Utilizing the Chemical Compound or its Precursors
The bifunctional nature of this compound, with its endocyclic and exocyclic nitrogen atoms, allows it to act as a key synthon in the construction of various fused heterocyclic systems. These annulation and fusion strategies are fundamental in creating novel scaffolds with diverse chemical and biological properties. nih.gov
Pyrazolo[1,5-a]pyrimidines:
The synthesis of pyrazolo[1,5-a]pyrimidines is one of the most extensively studied applications of 5-aminopyrazoles. These fused systems are considered purine (B94841) analogues and exhibit a wide range of biological activities. researchgate.netresearchgate.net The most common approach involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophilic species, such as β-diketones, β-ketoesters, or α,β-unsaturated ketones (chalcones). rsc.orgchim.it The regioselectivity of this reaction is often influenced by the reaction conditions and the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound. For instance, the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate proceeds with high regioselectivity due to the higher nucleophilicity of the exocyclic amino group. researchgate.net
Pyrazolyl-thiazoles:
Thiazole-containing compounds are known for their broad spectrum of biological activities. The fusion of a pyrazole and a thiazole (B1198619) ring can lead to hybrid molecules with enhanced pharmacological profiles. The synthesis of pyrazolyl-thiazoles can be achieved by reacting a pyrazole precursor, often a thiosemicarbazide (B42300) derivative of a pyrazole, with α-haloketones or other suitable electrophiles. For example, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has been used to synthesize various thiazole derivatives. researchgate.net
Pyrazole-oxadiazole and Pyrazole-triazole Hybrids:
Hybrid molecules incorporating pyrazole with other five-membered heterocycles like oxadiazoles (B1248032) and triazoles are of significant interest in medicinal chemistry. The synthesis of pyrazole-1,3,4-oxadiazole hybrids often involves the cyclization of pyrazole-4-carboxylic acid hydrazides with reagents like carbon disulfide.
Pyrazole-triazole hybrids are commonly synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govresearchgate.nethelsinki.fi This typically involves the conversion of an aminopyrazole to a pyrazolyl azide, which then undergoes a cycloaddition reaction with an alkyne to form the 1,2,3-triazole ring. nih.gov This method allows for the facile N-functionalization of the pyrazole before the attachment of the triazole unit. nih.gov
The following table provides an overview of various heterocycle annulation and fusion strategies involving 5-aminopyrazole derivatives, which can be adapted for this compound.
| Precursor | Reagent | Fused Heterocycle | Conditions | Reference(s) |
| 5-aminopyrazole | β-diketone | Pyrazolo[1,5-a]pyrimidine | Acetic acid, reflux | researchgate.net |
| 5-aminopyrazole | Chalcone (α,β-unsaturated ketone) | Pyrazolo[1,5-a]pyrimidine | Methanol, Sodium methoxide | chim.it |
| Pyrazole-1-carbothioamide | α-haloketone | Pyrazolyl-thiazole | - | researchgate.net |
| Pyrazolyl azide | Alkyne | Pyrazole-1,2,3-triazole hybrid | Copper sulfate, Sodium ascorbate (B8700270) (CuAAC) | nih.govresearchgate.nethelsinki.fi |
| 5-aminopyrazole | Ethoxycarbonyl isocyanate, then substituted benzoyl chloride | Pyrazolo[1,5-a] nih.govd-nb.infonih.govtriazine | Sodium ethoxide, then cyclization | nih.gov |
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Dynamic Studies
High-Resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For pyrazole derivatives, ¹H and ¹³C NMR spectra offer definitive proof of structure and insights into the electronic environment of the nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, shows characteristic signals that can be extrapolated to this compound. rsc.org The aromatic protons of the p-tolyl group would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to their ortho and meta positions relative to the pyrazole ring. The methyl group on the tolyl ring would present as a sharp singlet further upfield, generally around δ 2.3-2.5 ppm. mdpi.com The methyl group attached to the pyrazole ring would also appear as a singlet, likely in a similar region. The proton on the pyrazole ring (C3-H) would have a characteristic chemical shift, and the amine (NH₂) protons would appear as a broad singlet, the position of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For a similar pyrazole structure, the carbon atoms of the tolyl and pyrazole rings would exhibit distinct signals in the aromatic region (δ 110-160 ppm). rsc.orgmdpi.com The methyl carbons on both the tolyl and pyrazole moieties would have characteristic upfield shifts (typically δ 15-25 ppm). mdpi.com The carbon atom attached to the amine group (C4) and the other substituted carbon on the pyrazole ring (C5) would have their chemical shifts influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-CH₃ | ~2.3 | ~12 |
| Tolyl-CH₃ | ~2.4 | ~21 |
| NH₂ | Broad singlet | - |
| Pyrazole-C3-H | ~7.5 | ~135 |
| Aromatic-H (ortho) | Doublet, ~7.3 | ~120 |
| Aromatic-H (meta) | Doublet, ~7.2 | ~130 |
| Pyrazole-C3 | - | ~150 |
| Pyrazole-C4 | - | ~115 |
| Pyrazole-C5 | - | ~140 |
| Tolyl-C (ipso) | - | ~138 |
| Tolyl-C (para) | - | ~139 |
X-ray Crystallography for Solid-State Structural Elucidation and Supramolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not reported, analysis of closely related structures, such as 5-Chloro-1-phenyl-1H-pyrazol-4-amine, offers valuable insights. nih.gov
In such structures, the pyrazole and the phenyl (or tolyl) rings are typically not coplanar. The dihedral angle between the two rings is a key structural parameter, often found to be around 40-50 degrees. nih.gov The amine group is also generally twisted with respect to the plane of the pyrazole ring. nih.gov
Table 2: Typical Crystallographic Parameters for a Related Aminopyrazole Derivative
| Parameter | Value | Reference |
| Crystal system | Monoclinic | nih.gov |
| Space group | P2₁/n | nih.gov |
| a (Å) | 3.8926 (6) | nih.gov |
| b (Å) | 9.9679 (13) | nih.gov |
| c (Å) | 22.617 (2) | nih.gov |
| β (°) | 92.795 (11) | nih.gov |
| V (ų) | 876.52 (19) | nih.gov |
| Z | 4 | nih.gov |
Vibrational Spectroscopy (IR and Raman) for Bond Analysis and Functional Group Identification in Complex Systems
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes.
The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations of the tolyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would give rise to a series of bands in the 1450-1650 cm⁻¹ region. mdpi.comnih.gov
Table 3: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C=N (Pyrazole) | Stretch | 1550 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental vibrational spectra, aiding in the precise assignment of vibrational modes. jocpr.com
Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight of 187.25 g/mol . cymitquimica.com
The fragmentation of pyrazole rings is a subject of detailed study. researchgate.net Common fragmentation pathways for pyrazoles involve the loss of small, stable molecules. For the title compound, initial fragmentation could involve the cleavage of the bond between the pyrazole and tolyl rings. The loss of HCN or N₂ from the pyrazole ring is also a characteristic fragmentation pathway for this class of compounds. researchgate.net The presence of the methyl and amine groups would further influence the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or an amino group (•NH₂). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the fragments, confirming their elemental composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions.
The conjugated system encompassing the pyrazole and tolyl rings would give rise to intense π→π* transitions, likely in the range of 250-350 nm. researchgate.netnepjol.info The presence of the lone pair of electrons on the nitrogen atoms of the amine and pyrazole groups would allow for n→π* transitions, which are typically weaker and may appear at longer wavelengths. The solvent used for analysis can influence the position and intensity of these absorption bands.
Investigation of Non-Covalent Interactions within Crystalline and Solution States
Non-covalent interactions are crucial for understanding the supramolecular chemistry of a compound, influencing its physical properties and biological activity.
In the solid state, as revealed by X-ray crystallography, hydrogen bonding is expected to be a primary directive force. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors, leading to the formation of predictable supramolecular synthons. nih.gov Furthermore, π-π stacking interactions between the aromatic tolyl and pyrazole rings of adjacent molecules can contribute to the stability of the crystal lattice. nih.gov C-H···π interactions, where a C-H bond from a methyl or aromatic group interacts with the π-system of a nearby ring, are also plausible. nih.gov
In solution, these non-covalent interactions persist, though they are more dynamic. The nature of the solvent plays a critical role in mediating these interactions. In non-polar solvents, intermolecular hydrogen bonding and π-π stacking may be more prevalent, while in polar, protic solvents, interactions with the solvent molecules may dominate.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and dynamics simulations can explore its dynamic behavior and conformational flexibility.
The presence of rotatable bonds in this compound, such as the bond connecting the p-tolyl group to the pyrazole ring, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is often done by systematically rotating the flexible bonds and calculating the potential energy at each step.
The results of a conformational analysis can be visualized as a potential energy surface or a free energy landscape. nih.govnih.gov These landscapes map the energy of the molecule as a function of its conformational coordinates, with energy minima corresponding to stable or metastable conformers. Understanding the conformational landscape is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its three-dimensional structure.
Computational methods can be used to model chemical reactions and to elucidate the detailed mechanism of a reaction pathway. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy. nih.gov For pyrazole derivatives, which are known to participate in various chemical transformations, understanding the reaction pathways is essential for predicting reaction outcomes and for designing new synthetic routes. mdpi.com
Transition state analysis provides information about the geometry and electronic structure of the transition state, which can be used to understand the factors that control the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Excluding Clinical Outcomes)
QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity or properties of new, unsynthesized compounds. mdpi.com
For pyrazole derivatives, QSAR models have been developed to correlate their structural features with various biological activities. nih.govresearchgate.net A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates the descriptors to the observed activity.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Examples | Description |
| Constitutional | Molecular weight, number of atoms, number of rings | Simple counts of atoms and bonds. |
| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity in the molecule. |
| Geometrical | Molecular surface area, molecular volume, ovality | Describe the 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describe the electronic properties of the molecule. |
| Hydrophobic | LogP | A measure of the molecule's lipophilicity. |
This table provides examples of molecular descriptors that could be used in a QSAR or QSPR study of this compound and its derivatives.
A QSAR model for a series of pyrazole derivatives might reveal, for example, that the presence of a specific substituent at a particular position on the pyrazole or phenyl ring is crucial for a certain biological activity. mdpi.com Such insights are invaluable for the lead optimization process in drug discovery, allowing for the design of more potent and selective compounds. It is important to note that QSAR/QSPR models are predictive tools and their reliability depends on the quality of the input data and the statistical validation of the model.
Descriptors for Predicting In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the biological activity of molecules with their physicochemical properties, known as molecular descriptors. ej-chem.org For the pyrazole class of compounds, QSAR studies are frequently employed to predict their therapeutic potential against various diseases, including cancer, inflammation, and microbial infections. ej-chem.orgx-mol.com These models are built upon a series of molecular descriptors derived from the chemical structure.
Commonly used descriptors for pyrazole derivatives in QSAR studies include:
Topological descriptors: Which describe the atomic connectivity within the molecule.
Electronic descriptors: Such as atomic charges and dipole moments, which are crucial for understanding intermolecular interactions.
Quantum chemical descriptors: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity. nih.gov
While these methodologies are widely applied to pyrazole scaffolds, specific QSAR studies and the corresponding calculated descriptors for predicting the in vitro biological activities of this compound are not detailed in the available research. However, the general principles of QSAR suggest that descriptors related to its specific structural features—the methyl and p-tolyl groups and the amino function at the 4-position—would be critical in determining its predicted biological profile.
Predictive Models for Material Science Applications
Computational models are also instrumental in predicting the potential of molecules for material science applications. Pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties, which are relevant for applications in telecommunications and optical computing. nih.gov Density Functional Theory (DFT) is a common computational method used to calculate properties like polarizability and hyperpolarizability, which are indicators of a material's NLO response. nih.gov For some pyrazole derivatives, studies have shown that the presence of electron-donating and electron-accepting groups can enhance these NLO properties. nih.gov
However, specific predictive models or computational studies focusing on the material science applications of this compound have not been identified in the provided search results. Theoretical calculations would be necessary to determine its potential in fields like NLO materials or as an organic semiconductor.
Molecular Docking and Ligand-Target Interactions (Excluding Human Clinical Data)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alrasheedcol.edu.iqnih.gov It is widely used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. x-mol.com The pyrazole scaffold is a key feature in many inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com
Docking studies with pyrazole derivatives often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of the target protein. alrasheedcol.edu.iqnih.gov These interactions are fundamental to the ligand's binding affinity and inhibitory activity. For instance, studies on various pyrazole-containing compounds have explored their interactions with targets like carbonic anhydrase, SARS-CoV-2 main protease, and rearranged during transfection (RET) kinase. nih.govnih.govnih.gov
Despite the extensive use of this technique for the pyrazole class, specific molecular docking studies detailing the ligand-target interactions of this compound with any biological macromolecule were not found in the available literature.
In Silico Screening and Virtual Ligand Design
In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.org The pyrazole scaffold is frequently used in the design of such libraries due to its synthetic accessibility and its proven role as a "privileged structure" in medicinal chemistry. mdpi.com
Virtual screening campaigns have successfully identified novel pyrazole-based inhibitors for various targets. acs.org For example, a structure-based virtual screen of approximately 340,000 small molecules led to the discovery of a pyrazole-scaffold compound that acts as a proteasome inhibitor. acs.org Similarly, combinatorial libraries of pyrazole derivatives have been virtually screened against the SARS-CoV-2 main protease to identify potential inhibitors. nih.gov This process often involves generating a vast number of virtual compounds around a core scaffold and then using docking and scoring algorithms to rank them based on their predicted binding affinity to the target. nih.gov
While the pyrazole nucleus is a common starting point for virtual ligand design, there is no specific information in the search results indicating that this compound has been identified as a lead compound from, or used as a basis for, in silico screening or virtual ligand design efforts.
Binding Affinity Prediction for Biological Macromolecules
A key output of molecular docking simulations is the prediction of the binding affinity between a ligand and its target. This is often expressed as a scoring function value or as a binding free energy, typically in kcal/mol. nih.gov Lower binding energy values generally indicate a more stable ligand-protein complex and potentially higher inhibitory activity. For example, in a study on novel pyrazole-carboxamides as carbonic anhydrase inhibitors, the predicted binding scores for the most active compounds were significantly better than the reference inhibitor. nih.gov
The table below illustrates typical data obtained from such predictive studies for other pyrazole derivatives, showcasing binding scores against two isoforms of human carbonic anhydrase (hCA).
| Compound ID | Target Protein | Predicted Binding Score (kcal/mol) |
| 6a | hCA I | -9.3 |
| 6a | hCA II | -8.5 |
| 6b | hCA I | -7.6 |
| 6b | hCA II | -7.9 |
| AAZ (Ref.) | hCA I | -6.0 |
| AAZ (Ref.) | hCA II | -6.1 |
| This data is for illustrative purposes from a study on different pyrazole compounds and does not represent data for this compound. nih.gov |
No specific studies containing predicted binding affinities for the interaction of this compound with any biological macromolecules were found in the reviewed literature.
Enzyme Inhibition and Activation Studies (In Vitro/Cellular Models)
The pyrazole nucleus is a versatile scaffold for designing enzyme inhibitors, with derivatives showing activity against a wide range of enzyme families. nih.gov
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Pyrazole derivatives have been extensively developed as kinase inhibitors. mdpi.com
Epidermal Growth Factor Receptor (EGFR): Several pyrazole derivatives have been synthesized and evaluated as potent inhibitors of EGFR. One study reported a pyrazole compound (4a) that exhibited an IC50 value of 0.31 µM against EGFR, which was more potent than its cytotoxic activity against the HepG2 cancer cell line (IC50 = 0.15 µM). tandfonline.combohrium.com Another investigation into pyranopyrazole and pyrazolone derivatives found compounds that effectively inhibited EGFR-TK with IC50 values as low as 0.143 µM. nih.govworktribe.com
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, making them attractive targets for anticancer drugs. Pyrazole-based compounds have shown potent inhibitory activity against these enzymes. For instance, a series of pyrazole derivatives demonstrated dual inhibitory action against VEGFR2 and CDK-2, with one compound exhibiting a CDK-2 IC50 of 0.311 µM. nih.gov Another study identified pyranopyrazole derivatives as dual inhibitors of EGFR-TK and CDK-9, with a potent compound showing an IC50 of 0.121 µM against CDK-9. nih.govworktribe.com
Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, a highly selective BTK inhibitor, is based on an aminopyrazole carboxamide scaffold, demonstrating the importance of this chemical structure in targeting BTK. mdpi.com
Haspin Kinase: Haspin kinase is an atypical serine/threonine kinase involved in cell division and is considered a potential target for cancer therapy. Research has focused on developing pyrazole-containing inhibitors for this kinase. researchgate.net
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Pyrazole Derivative (4a) | EGFR | 0.31 | tandfonline.combohrium.com |
| Pyranopyrazole (22) | EGFR-TK | 0.143 | nih.govworktribe.com |
| Pyrazole Derivative (5a) | CDK-2 | 0.311 | nih.gov |
| Pyranopyrazole (23) | CDK-9 | 0.121 | nih.govworktribe.com |
Pyrazole derivatives have also been investigated as antimicrobial agents due to their ability to inhibit essential bacterial enzymes.
DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication. A study on benzofuran–pyrazole hybrids identified a compound that notably inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM. nih.gov Other research has focused on designing pyrazole-based compounds as dual inhibitors of DNA gyrase and DHFR. mdpi.com Molecular docking studies suggest that the pyrazole ring plays a key role in binding to the active site of DNA gyrase B. longdom.org
Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the synthesis of nucleic acids and amino acids, making it a target for both antibacterial and anticancer drugs. Novel pyrazole analogues have demonstrated potent DHFR inhibition. For example, a compound bearing a benzenesulphonamide moiety linked to a pyrazole core showed an IC50 value of 0.09 µM against DHFR. researchgate.net Another study identified a pyrazole Schiff base with a DHFR inhibitory IC50 of 3.98 µM, which was more potent than the reference drug Trimethoprim. mdpi.com
| Compound Class | Target Enzyme | Organism | IC50 (µM) | Reference |
| Benzofuran-Pyrazole Hybrid (9) | DNA Gyrase B | E. coli | 9.80 | nih.gov |
| Pyrazole Schiff Base (8a) | DNA Gyrase | B. subtilis | 8.74 | mdpi.com |
| Pyrazole-Sulphonamide (6a) | DHFR | - | 0.09 | researchgate.net |
| Pyrazole Schiff Base (8a) | DHFR | E. coli | 3.98 | mdpi.com |
The therapeutic potential of pyrazole derivatives extends to other enzyme systems.
Cyclooxygenase (COX): The well-known anti-inflammatory drug Celecoxib features a 1,5-diarylpyrazole structure and is a selective inhibitor of COX-2. wikipedia.org The 4-sulfamoylphenyl group at one position and a p-tolyl group (similar to the subject compound) at another are crucial for its activity and selectivity. wikipedia.org
Urease and Cholinesterases: Studies have shown that certain pyrazole compounds can act as selective inhibitors of enzymes like urease and butyrylcholinesterase. researchgate.net
Carbonic Anhydrases (CAs) and α-Glycosidases: The number and position of phenyl substituents on the pyrazole ring can influence the inhibition of different metabolic enzymes, with various derivatives showing potent inhibition of human carbonic anhydrase isoforms (hCA I and II) and α-glycosidase. nih.gov
Receptor Binding and Signaling Pathway Modulation (In Vitro/Cellular Models)
While enzyme inhibition is a primary mechanism, pyrazole derivatives also function by interacting with cellular receptors to modulate signaling pathways.
GPCRs represent the largest family of membrane receptors and are involved in a vast array of physiological processes. nih.gov The interaction of pyrazole compounds with GPCRs is an area of active research.
Cannabinoid Receptors: Pyrazole derivatives have been developed as potent agonists and inverse agonists for cannabinoid receptors, which are GPCRs. Rimonabant, a pyrazole-based inverse agonist of the CB1 receptor, was developed for appetite reduction. nih.gov More recently, a pyrazole-derived compound, RBN-61, was identified as a potent and selective full agonist for the CB2 receptor, demonstrating high efficacy in G-protein activation and β-arrestin2 recruitment assays with EC50 values of 0.33 nM and 13.3 nM, respectively. nih.gov
GABABZ Receptor Complex: The non-benzodiazepine hypnotic drug Zaleplon, which contains a pyrazole moiety, modulates the γ-aminobutyric acid–benzodiazepine (GABABZ) receptor complex to exert its sedative effects. nih.gov
Nuclear receptors are ligand-activated transcription factors that regulate gene expression. There is emerging interest in the potential for pyrazole-containing compounds to modulate these targets, although specific examples directly comparable to this compound are less common in the literature than for enzymes or GPCRs. The broad ability of the pyrazole scaffold to serve as a versatile core in drug design suggests that derivatives could be tailored to interact with the ligand-binding domains of nuclear receptors, but this remains a developing area of research.
Cellular Biology and Molecular Mechanisms (In Vitro)
The compound this compound and its derivatives have demonstrated significant potential in oncology research through their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines. In vitro studies have shown that these pyrazole derivatives can trigger apoptosis through the externalization of phosphatidylserine (B164497) and the activation of caspase-3/7, key markers of the apoptotic cascade. For instance, a novel pyrazole derivative, PTA-1, was observed to induce apoptosis in MDA-MB-231 triple-negative breast cancer cells at low micromolar concentrations. nih.gov
Furthermore, these compounds have been shown to cause cell cycle arrest, a crucial mechanism for preventing the proliferation of cancerous cells. The arrest often occurs at specific checkpoints in the cell cycle, thereby inhibiting the replication of damaged DNA. For example, some pyrazole derivatives have been found to induce cell cycle arrest in Henrietta Lacks (HeLa) cancer cell lines and M.D. Anderson metastasis breast cancer (MDA-MB) cell lines. researchgate.net The underlying mechanism for this can involve the downregulation of proteins essential for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), and the upregulation of cell cycle inhibitors. nih.gov
The table below summarizes the observed effects of related pyrazole derivatives on cancer cell lines in vitro.
| Compound/Derivative | Cancer Cell Line | Observed Effects |
| PTA-1 (a pyrazole derivative) | MDA-MB-231 | Apoptosis induction, externalization of phosphatidylserine, activation of caspase-3/7. nih.gov |
| Pyrazole derivatives | HeLa, MDA-MB | Cell cycle arrest. researchgate.net |
| Cedrol (induces similar effects) | A549 (Human Lung Carcinoma) | G1 cell cycle arrest, apoptosis, downregulation of MCM proteins. nih.gov |
Reactive oxygen species (ROS) are critical signaling molecules that, at high concentrations, can induce cellular damage and contribute to pathological conditions. nih.gov An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress. nih.gov Certain pyrazole derivatives have been investigated for their ability to modulate intracellular ROS levels and influence antioxidant pathways.
The antioxidant activity of some pyrazole derivatives has been evaluated using methods such as the 1,1-diphenyl-2-picryl Hydrazyl (DPPH) radical scavenging assay. nih.gov The modulation of ROS levels by these compounds can be a key factor in their therapeutic effects. For instance, in some cancer cells, an increase in ROS can trigger apoptosis, while in other contexts, antioxidant activity might be beneficial. The antiproliferative effect of certain compounds on hepatocellular carcinoma cells has been linked to the reduction of intracellular ROS. nih.gov The activation of antioxidant pathways, such as the Nrf2 signaling pathway, is a potential mechanism through which these compounds may exert their effects. nih.gov
| Compound/Derivative | Assay/Model | Observed Effects |
| Pyrazole acid hydrazide derivatives | DPPH radical scavenging assay | Antioxidant activity. nih.gov |
| Quercetin (for comparison) | HepG2 cells | Reduction of intracellular ROS levels, antiproliferative effect. nih.gov |
Mitochondria play a central role in apoptosis, and the integrity of the mitochondrial membrane is crucial for cell survival. A decrease in mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic process. Studies on related compounds suggest that pyrazole derivatives may induce apoptosis by affecting mitochondrial membrane integrity. nih.gov
For example, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to inhibit mitochondrial respiration in a dose-dependent manner. nih.govmonash.edu This inhibition can lead to a disruption of the mitochondrial membrane potential, triggering the release of pro-apoptotic factors and subsequent cell death. The ability of a compound to protect mitochondrial membrane integrity under conditions of oxidative stress can also be a significant aspect of its cellular activity. nih.gov
| Compound/Derivative | Cell/Model System | Observed Effects on Mitochondria |
| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Rodent model, rat hepatocytes | Dose-dependent inhibition of mitochondrial respiration. nih.govmonash.edu |
| TIP47 (for comparison) | NIH3T3 cells | Protection against hydrogen-peroxide-induced mitochondrial depolarization. nih.gov |
Inflammation is a complex biological response implicated in numerous diseases. Pyrazole derivatives have been investigated for their anti-inflammatory properties, often targeting key enzymes and signaling pathways involved in the inflammatory cascade. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. nih.govfrontiersin.org
Several pyrazole derivatives have demonstrated potent and selective inhibition of COX-2. nih.govnih.gov For instance, certain pyrazolyl thiazolones have shown COX-2 inhibitory activities comparable to the selective COX-2 inhibitor celecoxib. nih.gov In addition to COX inhibition, these compounds can modulate other inflammatory pathways. This includes the inhibition of 15-lipoxygenase (15-LOX), another enzyme involved in the production of inflammatory mediators. nih.gov Furthermore, some derivatives have been found to suppress the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated macrophages. nih.govresearchgate.net This modulation of inflammatory transcription factors and signaling pathways underscores the potential of these compounds as anti-inflammatory agents. researchgate.net
| Compound/Derivative | Target/Pathway | Observed Anti-Inflammatory Effect |
| Pyrazolyl thiazolones | COX-2, 15-LOX | Potent inhibition. nih.gov |
| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives | mPGES-1 | Selective inhibition. nih.gov |
| Pyrazolyl thiazolones | Activated macrophages | Suppression of inflammatory cytokine production. nih.gov |
| Carvacrol and Thymol (for comparison) | J774.1 mouse macrophages | Reduction of IL-1β and TNF-α expression. researchgate.net |
Antimicrobial Activity against Pathogens (In Vitro Mechanistic Studies)
The emergence of antibiotic-resistant bacteria has necessitated the search for novel antimicrobial agents. Pyrazole derivatives have been identified as a promising class of compounds with a broad spectrum of antibacterial activity. nih.govekb.eg In vitro studies have evaluated their efficacy against various Gram-positive and Gram-negative bacteria.
The antibacterial mechanism of pyrazole derivatives is an area of active investigation. One potential target is DNA topoisomerase IV, an essential enzyme involved in bacterial DNA replication. johnshopkins.edu Molecular docking studies have suggested that certain pyrazole derivatives can bind to the active site of this enzyme, indicating a possible mechanism of action. ekb.egjohnshopkins.edu Disruption of the bacterial cell membrane is another proposed antibacterial mechanism for some related compounds, leading to increased permeability and ultimately cell death. ffhdj.com Furthermore, the inhibition of efflux pumps, which bacteria use to expel antibiotics, and the depletion of intracellular ATP are other potential mechanisms that contribute to the antibacterial effects of these compounds. ffhdj.com
| Compound/Derivative | Bacterial Strain(s) | Proposed Mechanism/Target |
| Pyrazole and pyranopyrazole derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Inhibition of Topoisomerase IV (predicted by molecular docking). ekb.eg |
| Pyridinone and pyrazole derivatives | Bacillus subtilis, Proteus vulgaris | Inhibition of Topoisomerase IV (predicted by molecular docking). johnshopkins.edu |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | Not specified, but potent activity observed. nih.gov |
| Carvacrol (for comparison) | Various bacteria | Disruption of cell membrane, depletion of intracellular ATP, inhibition of efflux pumps. ffhdj.com |
Antifungal Mechanisms
While specific studies on the antifungal mechanisms of this compound are not extensively documented in publicly available research, the broader class of pyrazole derivatives has been investigated for its antifungal properties. The proposed mechanisms of action for some pyrazole compounds against fungal pathogens include the disruption of cellular structures and processes. For instance, certain antifungal agents are known to induce hyphal shrinkage , a morphological change that compromises the integrity and growth of filamentous fungi.
Another key mechanism implicated in the antifungal activity of some chemical compounds is the induction of lipid peroxidation . This process involves the oxidative degradation of lipids within cell membranes, leading to membrane damage, increased permeability, and ultimately, cell death. The generation of reactive oxygen species (ROS) is often a critical step in initiating lipid peroxidation. While direct evidence linking this compound to these specific mechanisms is limited, the pyrazole scaffold is a common feature in many biologically active molecules, suggesting that it may contribute to similar antifungal effects.
Table 1: Potential Antifungal Mechanisms of Pyrazole Derivatives
| Mechanism | Description | Potential Effect on Fungi |
|---|---|---|
| Hyphal Shrinkage | Alteration in the morphology of fungal hyphae, leading to reduced growth and viability. | Inhibition of fungal colonization and spread. |
| Lipid Peroxidation | Oxidative damage to lipids in the fungal cell membrane. | Compromised membrane integrity, leakage of cellular contents, and cell death. |
Antiparasitic and Antitubercular Activity
The pyrazole nucleus is a versatile scaffold that has been explored for its potential against various pathogens, including parasites and mycobacteria.
Antiparasitic Activity: Research into pyrazole derivatives has demonstrated their potential as antiparasitic agents. Although specific data for this compound is not readily available, numerous studies have highlighted the in vitro efficacy of other pyrazole analogs against a range of parasites. These studies often involve screening compounds against parasitic protozoa and helminths to identify novel therapeutic leads. The structural features of the pyrazole ring, including the substituents at various positions, play a crucial role in determining the antiparasitic potency and selectivity.
Antitubercular Activity: Similarly, the fight against tuberculosis has led to the investigation of diverse chemical entities, including pyrazole-containing compounds. Several pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These studies aim to identify compounds that can effectively inhibit the growth of both drug-susceptible and drug-resistant strains of the bacterium. The mechanism of action for antitubercular pyrazoles can vary, with some targeting specific enzymes essential for mycobacterial survival. The presence of the p-tolyl and methyl groups on the pyrazole ring of this compound could influence its lipophilicity and binding affinity to mycobacterial targets, though specific research is needed to confirm this.
Table 2: Investigated Biological Activities of Pyrazole Scaffolds
| Activity | Target Organism (Example) | General Findings for Pyrazole Derivatives |
|---|---|---|
| Antiparasitic | Plasmodium falciparum, Leishmania spp. | Various derivatives show in vitro activity against different parasitic species. |
| Antitubercular | Mycobacterium tuberculosis | Certain pyrazole analogs exhibit inhibitory effects on the growth of M. tuberculosis. |
Structure-Activity Relationships (SAR) in Biological Systems (In Vitro Focus)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. For the 4-aminopyrazole scaffold, to which this compound belongs, several general SAR observations can be made based on studies of related compounds. acs.org
Substitution at C4-position: The amino group at the C4-position is a key feature. Modifications of this amino group, such as acylation or formation of Schiff bases, can dramatically alter the biological activity profile.
Substitution at C5-position: The methyl group at the C5-position also plays a role in defining the molecule's shape and potential for steric interactions within a binding site.
Systematic modifications of these positions in related pyrazole series have allowed researchers to identify key structural requirements for various biological activities, including antimicrobial and anticancer effects. acs.org
Table 3: General Structure-Activity Relationship Insights for 4-Aminopyrazole Derivatives
| Position | Substituent Type | General Impact on In Vitro Activity |
|---|---|---|
| N1 | Aromatic/Alkyl groups | Influences lipophilicity and target binding. |
| C4 | Amino group and its derivatives | Critical for various biological activities; modification can tune potency. |
Applications as Chemical Probes for Investigating Biological Processes
While there is no specific information on the use of this compound as a chemical probe, the pyrazole scaffold is a valuable tool in chemical biology for the development of probes to investigate biological processes. The structural versatility of pyrazoles allows for the incorporation of reporter groups, such as fluorescent tags or biotin, which can be used to visualize and track the localization and interaction of these molecules within cells.
Furthermore, pyrazole derivatives with specific biological activities can be used as probes to study the function of their target proteins or pathways. For example, a pyrazole-based inhibitor of a particular enzyme can be used to elucidate the role of that enzyme in a cellular process by observing the effects of its inhibition. The development of photoaffinity probes based on the pyrazole scaffold can also enable the identification of the direct binding partners of these compounds within the proteome. The amenability of the 4-amino group in this compound to chemical modification makes it a potential starting point for the design of such chemical probes.
Based on a comprehensive search of available scientific literature, there is currently insufficient public information regarding the non-biological applications of the specific chemical compound This compound in the requested fields of advanced material science, catalysis, and coordination chemistry.
The provided outline requires detailed research findings, data tables, and in-depth discussion on the compound's role in:
Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)
Fluorescent Probes, Dyes, and Sensors
Energetic Materials
Transition Metal Catalysis
Organocatalytic Applications
Extensive searches did not yield any specific studies or data for "this compound" within these highly specialized areas. The available research literature focuses on derivatives or isomers of this compound, which, per the instructions, fall outside the scope of this article.
Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline for this specific compound at this time.
Non Biological Applications and Functional Materials Research
Agricultural and Crop Protection Research (Mechanistic Aspects, Non-Application Specific)
The core pyrazole (B372694) structure, a key feature of 5-Methyl-1-(p-tolyl)-1H-pyrazol-4-amine, is foundational to a range of compounds investigated for agricultural applications. The mechanistic actions are understood by studying the broader class of pyrazole derivatives, including aminopyrazoles.
Insecticidal Activity Mechanisms
The insecticidal properties of pyrazole-based compounds are primarily attributed to their ability to disrupt the central nervous system of insects. Research on aminopyrazole insecticides, such as the widely studied Fipronil, has identified specific molecular targets. nih.govconicet.gov.ar
One primary mechanism of action is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel. conicet.gov.arresearchgate.net In insects, GABA is a major inhibitory neurotransmitter. By blocking the chloride ion flow that GABA facilitates, these compounds prevent the "calming" effect on nerve cells. This disruption leads to hyperexcitation of the insect's nerves and muscles, ultimately resulting in death. nih.govconicet.gov.ar The 5-aminopyrazole structure is particularly noted for this activity. nih.gov
A second significant mechanism observed in other pyrazole derivatives, particularly pyrazole carboxamides, is the activation of ryanodine (B192298) receptors (RyRs). nih.gov RyRs are critical calcium channels in muscle cells. By forcing these channels to remain open, the compounds cause an uncontrolled release of calcium from internal stores, leading to muscle contraction, paralysis, and death of the insect. nih.gov
While direct studies on this compound are not extensively detailed in available literature, its structural similarity to these active classes suggests its potential insecticidal action would likely proceed through one of these neurotoxic pathways.
Fungicidal Activity Mechanisms
Pyrazole derivatives have been developed as potent fungicides for crop protection, targeting essential cellular processes in pathogenic fungi. nih.govnih.gov The fungicidal mechanism of this chemical class can be multifaceted, depending on the specific substitutions on the pyrazole ring.
A predominant mode of action is the inhibition of mitochondrial respiration. Specifically, many pyrazole carboxamide fungicides act as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). acs.org They target Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain, blocking the conversion of succinate to fumarate. acs.orgmdpi.com This action halts cellular respiration, depriving the fungal cells of ATP, the energy currency necessary for survival and growth. acs.org
Another identified mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in animal cells. By disrupting its synthesis, these compounds compromise the integrity and fluidity of the cell membrane, leading to cell leakage and death.
Furthermore, research into pyrazole derivatives with specific functional groups, such as isothiocyanates, has revealed an alternative mechanism. These groups can covalently bind to zymoproteins that contain sulfhydryl amino acids, potentially activating apoptosis proteins and causing fungal cell death. nih.gov The efficacy of pyrazole-based fungicides is often enhanced by the presence of specific substituents on the phenyl ring, such as halogen atoms. mdpi.com
Corrosion Inhibition Studies (Experimental and Computational Mechanistic Investigations)
Derivatives of pyrazole, including aminopyrazoles, have been extensively investigated as effective corrosion inhibitors for various metals, particularly for steel in acidic environments. nih.govnih.govbohrium.com The efficacy of these compounds stems from their molecular structure, which allows for strong interaction with metal surfaces.
The fundamental mechanism of corrosion inhibition by pyrazole derivatives is the adsorption of the molecules onto the metal surface. nih.govacs.org This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium and thereby reducing the corrosion rate. bohrium.com The pyrazole ring, with its nitrogen heteroatoms and delocalized π-electrons, alongside the amine group in this compound, provides active sites for adsorption. These sites can interact with the vacant d-orbitals of iron atoms on the steel surface through donor-acceptor interactions. nih.gov
The adsorption process can be classified as physical adsorption (physisorption), involving electrostatic interactions, or chemical adsorption (chemisorption), which involves charge sharing or transfer to form a coordinate-type bond. bohrium.comresearchgate.net Often, the interaction is a mixture of both. The mode of adsorption is typically investigated by fitting experimental data to various adsorption isotherms, with the Langmuir and Temkin models being commonly applied to describe the behavior of pyrazole inhibitors. bohrium.combohrium.comnih.gov
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to elucidate the mechanistic details. Potentiodynamic polarization studies often reveal that pyrazole derivatives function as mixed-type inhibitors, meaning they retard both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution). bohrium.comresearchgate.netbohrium.com EIS measurements confirm the formation of a protective layer by showing an increase in charge transfer resistance at the metal-solution interface upon addition of the inhibitor. bohrium.com
Computational chemistry, utilizing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides theoretical support for experimental findings. nih.govbohrium.com DFT calculations help in understanding the relationship between the molecular structure of the inhibitor and its performance. Key parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electron-donating and accepting capabilities, respectively, which are crucial for the chemisorption process. nih.govbohrium.com MD simulations model the adsorption of the inhibitor on the metal surface, providing insights into the orientation and stability of the protective film.
The table below summarizes findings from studies on various pyrazole derivatives, illustrating their general effectiveness as corrosion inhibitors.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (IE%) | Inhibitor Type | Adsorption Isotherm | Source |
|---|---|---|---|---|---|---|
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 96.47% | Mixed | Freundlich | nih.gov |
| Pyrazoline derivative (PYR-1) | Mild Steel | 1.0 M HCl | 94% | Mixed | Langmuir | bohrium.com |
| 5-aminopyrazole carbonitriles (AMPC) | Mild Steel | 1 M HCl | 95.45% | Mixed | Temkin | bohrium.com |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8% | Mixed | Langmuir | nih.gov |
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | 91.5% | Mixed | Langmuir | bohrium.com |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Accelerated Molecular Design (In Silico)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design, moving from traditional trial-and-error methods to a more predictive and efficient paradigm. nih.govosti.govarxiv.org For derivatives of 5-Methyl-1-(p-tolyl)-1H-pyrazol-4-amine, these in silico approaches offer a powerful toolkit for accelerating the discovery of novel compounds with tailored properties.
Domain-aware AI can be employed to build scalable and explainable discovery systems that learn from existing chemical data to design new molecules. nih.govosti.gov The process involves a closed-loop system that includes data generation, robust molecular representation, predictive ML models, and generative tools to propose new structures. nih.gov Computational techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations are already being used extensively for pyrazole (B372694) derivatives to predict their biological activities. nih.govej-chem.orgijpbs.com For instance, extensive computational analyses, combining molecular docking and dynamic simulations, have been used to identify potent pyrazole-based inhibitors for various protein targets linked to cancer. nih.gov Such studies can screen large libraries of virtual compounds derived from the this compound core, predicting their binding affinities and interaction profiles with specific biological targets. nih.govijpbs.com This allows researchers to prioritize the synthesis of candidates with the highest probability of success, saving significant time and resources.
Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can further enhance this process by designing novel pyrazole derivatives de novo that possess desired physicochemical and biological properties. arxiv.orggithub.com By training these models on known active pyrazole compounds, it is possible to explore a vast chemical space and generate structures with optimized characteristics for specific applications.
| Computational Tool/Technique | Application in Molecular Design | Potential for this compound Derivatives | Reference |
|---|---|---|---|
| Molecular Docking (e.g., AutoDock) | Predicting the binding orientation and affinity of a molecule to a biological target. | Screening for potential inhibitors of targets like kinases, COX enzymes, or microbial proteins. | nih.govijpbs.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structures with biological activity to predict the potency of new compounds. | Developing models to predict antimicrobial or anti-inflammatory activity based on structural modifications. | ej-chem.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | Evaluating the stability of protein-ligand complexes in a dynamic state. | Validating docking results and understanding the dynamic interactions with a target protein. | nih.gov |
| Generative AI (RNNs, GANs) | Designing novel molecules with desired properties from scratch. | Generating new pyrazole structures with optimized drug-like properties or material characteristics. | arxiv.orggithub.com |
Development of Novel Synthetic Methodologies for Complex Derivatives
While in silico methods can design molecules, their practical realization depends on advancements in synthetic organic chemistry. The future of research on this compound will involve the development of more efficient, sustainable, and versatile synthetic routes to access complex and diverse derivatives. rsc.org
Traditional methods for synthesizing pyrazoles often involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.govnih.gov However, emerging research focuses on novel strategies such as multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. mdpi.com MCRs are highly efficient and can rapidly generate libraries of substituted pyrazoles for screening. mdpi.com Another promising area is the use of green chemistry principles, such as nano-catalyzed reactions and solvent-free conditions, which offer excellent yields and shorter reaction times while being environmentally sustainable. nih.gov
Future synthetic work could focus on regioselective functionalization of the pyrazole core of this compound. Developing methods to selectively introduce diverse substituents at various positions of the pyrazole ring will be crucial for fine-tuning the compound's properties. This includes creating more complex derivatives by forming hybrid molecules, where the pyrazole scaffold is linked to other bioactive heterocyclic systems like thiophenes, pyridines, or thiazoles. researchgate.netmdpi.com Such molecular hybridization is a proven strategy for discovering compounds with enhanced or novel biological activities.
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Classical Cyclocondensation | Reaction of a hydrazine (B178648) with a β-ketonitrile or 1,3-dicarbonyl compound. | Well-established, reliable for simple pyrazoles. | nih.govbeilstein-journals.org |
| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound or nitrilimine with an alkyne or alkene. | Provides access to a wide range of substituted pyrazoles. | nih.govnih.gov |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. | High atom economy, operational simplicity, rapid library generation. | mdpi.com |
| Green Synthesis (e.g., Nano-catalysis) | Utilizing environmentally friendly catalysts and conditions (e.g., nano-ZnO). | Excellent yields, short reaction times, easy work-up, sustainable. | nih.gov |
Exploration of New Biological Targets and Mechanistic Pathways (In Vitro)
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and is known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govnih.govbenthamscience.com Derivatives of this compound represent a promising starting point for the discovery of new therapeutic agents. Future research will focus on exploring novel biological targets and elucidating the underlying mechanistic pathways through rigorous in vitro studies.
While existing research has demonstrated the potential of pyrazoles to inhibit enzymes like cyclooxygenase (COX) or target cancer-related proteins, there is a vast landscape of other potential targets. nih.govnih.gov High-throughput screening (HTS) of libraries derived from this compound against diverse panels of enzymes, receptors, and cell lines can uncover unexpected activities. For example, recent studies on 5-aminopyrazole derivatives have identified potent inhibitors of fibroblast growth factor receptors (FGFRs) and Bruton's tyrosine kinase (BTK), both of which are crucial targets in cancer therapy. nih.govmdpi.com
Once a lead compound is identified, detailed in vitro mechanistic studies are essential. These include enzymatic assays to confirm direct target inhibition, cell-based assays to understand the compound's effect on cellular signaling pathways, and studies to investigate effects on gene expression. nih.gov For instance, if a derivative shows potent antifungal activity, mechanistic studies could explore its ability to induce oxidative damage, disrupt cell membrane integrity, or inhibit essential fungal enzymes. nih.gov Such detailed biological characterization is critical for optimizing lead compounds and advancing them toward further development.
| Therapeutic Area | Potential Biological Target | Example In Vitro Assay | Reference |
|---|---|---|---|
| Oncology | Kinases (e.g., FGFR, AR, HDAC) | Enzymatic inhibition assays, cell proliferation assays (e.g., MTT). | nih.govnih.govnih.gov |
| Inflammation | Cyclooxygenase (COX-1/COX-2) | Enzyme immunoassay (EIA) kit to measure prostaglandin (B15479496) inhibition. | nih.govmdpi.com |
| Infectious Diseases | Bacterial DNA gyrase, fungal enzymes | Minimum Inhibitory Concentration (MIC) determination, reactive oxygen species (ROS) accumulation assay. | nih.govbenthamdirect.com |
| Neurological Disorders | GABA receptors | Receptor binding assays. | mdpi.com |
Tailoring the Chemical Compound for Advanced Functional Materials with Tunable Properties
Beyond pharmaceuticals, the unique electronic and structural features of the pyrazole ring make it an attractive scaffold for the development of advanced functional materials. The aromatic nature of the pyrazole and p-tolyl rings in this compound, combined with the electron-donating amino group, provides a foundation for creating materials with interesting optical and electronic properties.
Research has shown that certain pyrazole derivatives exhibit significant nonlinear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing. nih.gov By strategically adding electron-donating and electron-accepting groups to the pyrazole scaffold, it is possible to tailor the molecule's hyperpolarizability and create potent NLO materials. nih.gov Furthermore, some pyrazole-based compounds have demonstrated photochromic behavior, meaning they can reversibly change color upon exposure to light. mdpi.com This property is key for developing molecular switches, optical data storage systems, and smart materials.
Future work in this area would involve synthesizing derivatives of this compound with extended π-conjugated systems or incorporating them into polymer backbones. Characterization of these new materials would involve techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and computational studies using Density Functional Theory (DFT) to predict and understand their electronic and optical properties. nih.govmdpi.com
| Application Area | Relevant Property | Key Structural Features | Reference |
|---|---|---|---|
| Optoelectronics | Nonlinear Optics (NLO) | Presence of electron-donating and electron-accepting groups, extended π-conjugation. | nih.gov |
| Smart Materials | Photochromism | Photo-sensitive groups that allow for reversible structural changes upon irradiation. | mdpi.com |
| Sensing | Fluorescence | Aromatic systems capable of acting as fluorophores for detecting ions or molecules. | researchgate.net |
Multi-disciplinary Approaches in Research on Substituted Pyrazole Derivatives
The full potential of this compound and its derivatives can only be unlocked through synergistic, multi-disciplinary research. The complexity of modern scientific challenges requires breaking down traditional silos and fostering collaboration between experts in different fields.
An ideal research workflow would begin with computational chemists using AI/ML to design novel derivatives with a high probability of success for a specific application (Section 7.1). These virtual compounds would then be synthesized by organic chemists employing advanced, efficient, and sustainable methodologies (Section 7.2). Subsequently, biologists and pharmacologists would perform rigorous in vitro screening and mechanistic studies to validate the biological activity and identify the mode of action of the most promising candidates (Section 7.3). Concurrently, materials scientists could explore the potential of other derivatives for applications in optics and electronics (Section 7.4).
This iterative cycle, where experimental results are fed back into computational models for refinement, creates a powerful engine for discovery. Such an integrated approach, combining computational and experimental sciences, is essential for accelerating the translation of basic chemical research into tangible applications, whether in medicine, agriculture, or materials science. rsc.orgbenthamscience.comresearchgate.net The versatile pyrazole nucleus serves as an ideal platform for this type of collaborative innovation.
Q & A
Q. What are the common synthetic routes for preparing 5-Methyl-1-(p-tolyl)-1H-pyrazol-4-amine?
The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization steps. For example:
- Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine yields intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
- Subsequent hydrolysis or substitution reactions introduce the p-tolyl group. Acylation and oxidation steps may further modify the pyrazole core . Key reagents include phosphoryl chloride (POCl₃) for cyclization and thiourea derivatives for thiocarbonyl group introduction .
Q. Which spectroscopic methods are employed to characterize this compound?
Structural elucidation relies on:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, pyrazole protons typically resonate at δ 7.5–8.5 ppm .
- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity in derivatives (e.g., bond angles and torsion angles) .
- IR spectroscopy : Identifies functional groups like NH₂ (stretching at ~3300 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Q. What in vitro assays evaluate the biological activity of pyrazole derivatives?
Common assays include:
- Antibacterial screening : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus or Escherichia coli .
- Antitubercular activity : Inhibition of Mycobacterium tuberculosis H37Rv strains .
- Antitubulin assays : Sea urchin embryo models to assess microtubule disruption .
- Receptor binding : Radioligand displacement assays for σ1 receptor antagonism .
Advanced Research Questions
Q. How can low yields in the cyclocondensation step be addressed?
- Optimize reaction conditions : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to enhance cyclization efficiency .
- Catalyst screening : Lewis acids like ZnCl₂ or microwave-assisted synthesis reduce reaction time and improve yields by 15–20% .
- Stoichiometric control : Ensure a 1:1 molar ratio of phenylhydrazine to β-ketoester to minimize side products .
Q. How to resolve discrepancies between computational and experimental spectral data?
- High-resolution crystallography : Validate bond lengths and angles (e.g., C–C bonds at 1.40–1.45 Å in pyrazole rings) .
- DFT calculations : Compare experimental IR/NMR data with theoretical spectra generated using B3LYP/6-31G(d) basis sets .
- Dynamic NMR studies : Resolve tautomerism or conformational flexibility causing spectral inconsistencies .
Q. What mechanistic approaches elucidate σ1 receptor antagonism in 1-arylpyrazole derivatives?
- Structure-activity relationship (SAR) : Modify substituents on the p-tolyl group and pyrazole NH₂ to correlate hydrophobicity/electron density with binding affinity (e.g., IC₅₀ values ranging from 0.5–10 nM) .
- Molecular docking : Simulate interactions with σ1 receptor residues (e.g., hydrogen bonding with Glu172 or π-π stacking with Phe107) .
- Functional assays : Measure intracellular Ca²⁺ flux or ER stress responses in HEK293 cells transfected with σ1 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
